molecular formula C5H14ClN3O B3230767 (4-Aminobutyl)urea hydrochloride CAS No. 1310964-83-0

(4-Aminobutyl)urea hydrochloride

Cat. No.: B3230767
CAS No.: 1310964-83-0
M. Wt: 167.64 g/mol
InChI Key: LRLBYNXGTCDIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(4-Aminobutyl)urea hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Biochemical Analysis

Biochemical Properties

(4-Aminobutyl)urea hydrochloride interacts with several enzymes and proteins. It is known to interact with urease, a ubiquitous metalloenzyme that catalyzes the decomposition of urea into ammonia and carbamate . The compound also shows interactions with proteins containing Gly and Asp residues . These interactions are facilitated by the positively-charged guanidine group present in the this compound molecule .

Cellular Effects

This compound has been found to influence cell function in various ways. For instance, it has been shown to have a regulatory effect on cell proliferation . This is achieved by increasing the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport . Furthermore, even when the amino end of agmatine is blocked, it can perform its neuroprotective function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 185-186 degrees Celsius , indicating its stability under normal laboratory conditions.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, agmatine, a closely related compound, has been studied. A single human study used 1,300-2,670mg of agmatine daily for the treatment of neuropathic pain .

Metabolic Pathways

This compound is involved in the polyamine metabolic pathway . It is formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Transport and Distribution

It is known that agmatine, a related compound, is transported via the polyamine transport system .

Subcellular Localization

It is known that agmatine, a related compound, is found in different organs of the body at lower concentrations, with enrichments in a few parts of the brain and spinal cord, packaged in the synaptic vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Aminobutyl)urea hydrochloride can be synthesized through the reaction of 1,4-diaminobutane with urea in the presence of hydrochloric acid. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction and conditions used. For example, oxidation may yield different urea derivatives, while reduction can produce various amine compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Aminobutyl)urea hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and the range of reactions it can undergo.

Properties

IUPAC Name

4-aminobutylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c6-3-1-2-4-8-5(7)9;/h1-4,6H2,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLBYNXGTCDIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310964-83-0
Record name (4-aminobutyl)urea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminobutyl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Aminobutyl)urea hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Aminobutyl)urea hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Aminobutyl)urea hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Aminobutyl)urea hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Aminobutyl)urea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.